2-Cycloheptylidene-2-fluoroethanamine;hydrochloride
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Overview
Description
2-Cycloheptylidene-2-fluoroethanamine;hydrochloride is a chemical compound with the molecular formula C9H17ClFN. It is known for its unique structure, which includes a cycloheptylidene ring and a fluoroethanamine group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cycloheptylidene-2-fluoroethanamine;hydrochloride typically involves the reaction of cycloheptanone with a fluorinating agent to introduce the fluorine atom. This is followed by the reaction with ethylamine to form the fluoroethanamine group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Cycloheptylidene-2-fluoroethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cycloheptylidene-2-fluoroethanamine;hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cycloheptylidene-2-fluoroethanamine;hydrochloride involves its interaction with specific molecular targets. The fluoroethanamine group can interact with enzymes and receptors, potentially modulating their activity. The cycloheptylidene ring provides structural stability and influences the compound’s binding affinity to its targets. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-Cycloheptylidene-2-chloroethanamine;hydrochloride
- 2-Cycloheptylidene-2-bromoethanamine;hydrochloride
- 2-Cycloheptylidene-2-iodoethanamine;hydrochloride
Uniqueness
2-Cycloheptylidene-2-fluoroethanamine;hydrochloride is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The fluoro group can enhance the compound’s stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-cycloheptylidene-2-fluoroethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FN.ClH/c10-9(7-11)8-5-3-1-2-4-6-8;/h1-7,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVDYIBJAFHFKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=C(CN)F)CC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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